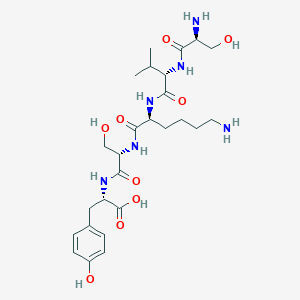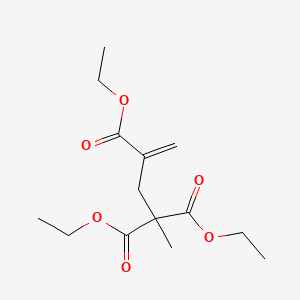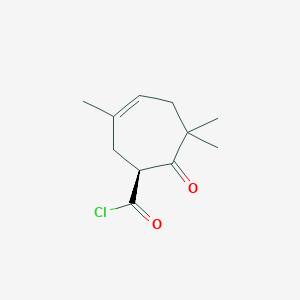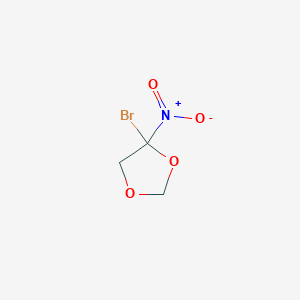![molecular formula C11H21N3O3 B14259695 Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]- CAS No. 189177-48-8](/img/structure/B14259695.png)
Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- is a chemical compound with the molecular formula C11H21N3O3 It is known for its unique structure, which includes both amide and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- typically involves a multi-step reaction process. One common method starts with the reaction of diethylene glycol with an oxidizing agent to produce diglycolic acid. This is followed by dehydration to form diglycolic anhydride. The anhydride then reacts with a diamine to yield the desired pentanediamide compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The purification process may involve techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted amides or amines .
Applications De Recherche Scientifique
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- involves its ability to form coordination bonds with metal ions due to the strong electron-donating abilities of the nitrogen and oxygen atoms. This allows it to act as a chelating agent, binding to metal ions and facilitating their extraction or transport. The coordination sites may be inclined toward one side during the extraction process, enhancing its effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-dimethyl-N,N’-dihexyl-3-oxapentanediamide (DMDHOPDA)
- N,N’-dihexyl-3-thiopentanediamide (DHTPDA)
- N,N’-dihexyl-3-oxapentanediamide (DHOPDA)
Uniqueness
Pentanediamide, N,N-dimethyl-N’-[3-(methylamino)-3-oxopropyl]- is unique due to its specific structure, which includes both amide and amine functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to form stable coordination complexes with metal ions further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
189177-48-8 |
|---|---|
Formule moléculaire |
C11H21N3O3 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[3-(methylamino)-3-oxopropyl]pentanediamide |
InChI |
InChI=1S/C11H21N3O3/c1-12-9(15)7-8-13-10(16)5-4-6-11(17)14(2)3/h4-8H2,1-3H3,(H,12,15)(H,13,16) |
Clé InChI |
JDSXPJYVRPRDKO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCNC(=O)CCCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)


![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)

![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)


![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)


![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
